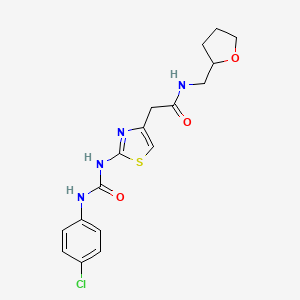

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide” is a chemical compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Aplicaciones Científicas De Investigación

- This compound has shown promise in inhibiting cancer cell growth. Researchers have investigated its effects on various cancer types, including breast, lung, and colon cancer. Mechanistically, it interferes with cell cycle progression and induces apoptosis in cancer cells .

- The thiazole ring in the compound contributes to its anti-inflammatory properties. It has been studied for its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

- The ureido and thiazole moieties play a role in the compound’s antimicrobial activity. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Researchers are exploring its use as an alternative to existing antibiotics .

- Some studies suggest that this compound may have analgesic properties. It interacts with pain receptors and may be useful in managing chronic pain conditions .

- The compound’s oxolan-2-yl group contributes to its neuroprotective effects. It has been investigated for its ability to prevent neuronal damage and improve cognitive function. Potential applications include neurodegenerative diseases like Alzheimer’s and Parkinson’s .

- Preliminary research indicates that this compound exhibits antiviral effects. It may interfere with viral replication and entry into host cells. Further studies are needed to explore its potential against specific viruses .

- Researchers have explored the compound’s impact on metabolic pathways. It may influence glucose metabolism and lipid homeostasis, making it relevant for conditions like diabetes and obesity .

- Due to its structural features, this compound could serve as a building block for drug delivery systems. Scientists are investigating its use in targeted drug delivery to improve therapeutic efficacy .

Anticancer Properties

Anti-inflammatory Activity

Antimicrobial Effects

Analgesic Potential

Neuroprotective Applications

Antiviral Activity

Metabolic Disorders

Drug Delivery Systems

Propiedades

IUPAC Name |

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O3S/c18-11-3-5-12(6-4-11)20-16(24)22-17-21-13(10-26-17)8-15(23)19-9-14-2-1-7-25-14/h3-6,10,14H,1-2,7-9H2,(H,19,23)(H2,20,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUSVZAHZGXCGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2699371.png)

![ethyl 2-(2-(2-(3-chloro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamido)benzoate](/img/structure/B2699376.png)

![2-[4-(1,1,3,3-Tetramethyl-butyl)-phenoxy]-N-thiazol-2-yl-acetamide](/img/structure/B2699377.png)

![1-Phenyl-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2699380.png)

![Ethyl 3-oxo-4-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate](/img/structure/B2699383.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2699386.png)

![N-(4-acetamidophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide](/img/structure/B2699389.png)

![6-methyl-2-(morpholin-4-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2699391.png)